
((2R,4S)-5-Acetoxy-3,3-difluoro-4-hydroxytetrahydrofuran-2-YL)methyl benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
((2R,4S)-5-Acetoxy-3,3-difluoro-4-hydroxytetrahydrofuran-2-YL)methyl benzoate: is a complex organic compound characterized by its unique stereochemistry and functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ((2R,4S)-5-Acetoxy-3,3-difluoro-4-hydroxytetrahydrofuran-2-YL)methyl benzoate typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Tetrahydrofuran Ring: This step involves the cyclization of a suitable precursor under acidic or basic conditions to form the tetrahydrofuran ring.
Introduction of Fluorine Atoms: The difluoromethyl group is introduced using reagents such as diethylaminosulfur trifluoride (DAST) or other fluorinating agents.
Acetylation and Benzoate Formation: The hydroxyl groups are acetylated using acetic anhydride, and the benzoate ester is formed through esterification with benzoic acid or its derivatives.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).
Reduction: The ester groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The acetoxy group can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions:
Oxidation: PCC, DMSO (Dimethyl sulfoxide) with oxalyl chloride.
Reduction: LiAlH4, sodium borohydride (NaBH4).
Substitution: Nucleophiles like amines, thiols, or alkoxides.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary alcohols.
Substitution: Formation of substituted esters or ethers.
Scientific Research Applications
Chemistry:
Chiral Building Block: Used as a chiral building block in the synthesis of complex organic molecules.
Catalysis: Potential use in catalytic asymmetric synthesis.
Biology:
Enzyme Inhibition: Investigated for its potential to inhibit specific enzymes due to its unique structure.
Medicine:
Drug Development: Explored as a lead compound in the development of new pharmaceuticals.
Industry:
Material Science:
Mechanism of Action
The mechanism of action of ((2R,4S)-5-Acetoxy-3,3-difluoro-4-hydroxytetrahydrofuran-2-YL)methyl benzoate involves its interaction with specific molecular targets. The compound’s unique stereochemistry allows it to fit into active sites of enzymes or receptors, potentially inhibiting their activity. The pathways involved may include inhibition of enzyme catalysis or blocking receptor-ligand interactions.
Comparison with Similar Compounds
- ((2R,4S)-5-Acetoxy-4-(benzyloxy)-3,3-difluorotetrahydrofuran-2-yl)methyl benzoate
- (2R,4S)-2-Methyl-2,3,3,4-Tetrahydroxytetrahydrofuran
Uniqueness:
- Stereochemistry: The specific (2R,4S) configuration provides unique interactions with biological targets.
- Functional Groups: The presence of both acetoxy and difluoro groups enhances its reactivity and potential applications.
This compound’s unique combination of stereochemistry and functional groups makes it a valuable molecule for research and industrial applications.
Properties
Molecular Formula |
C14H14F2O6 |
|---|---|
Molecular Weight |
316.25 g/mol |
IUPAC Name |
[(2R,4S)-5-acetyloxy-3,3-difluoro-4-hydroxyoxolan-2-yl]methyl benzoate |
InChI |
InChI=1S/C14H14F2O6/c1-8(17)21-13-11(18)14(15,16)10(22-13)7-20-12(19)9-5-3-2-4-6-9/h2-6,10-11,13,18H,7H2,1H3/t10-,11+,13?/m1/s1 |
InChI Key |
XOKHQRLWGDARKH-ILWADHIDSA-N |
Isomeric SMILES |
CC(=O)OC1[C@@H](C([C@H](O1)COC(=O)C2=CC=CC=C2)(F)F)O |
Canonical SMILES |
CC(=O)OC1C(C(C(O1)COC(=O)C2=CC=CC=C2)(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(2,2-Difluorobenzo[D][1,3]dioxol-4-YL)-2,2-dimethylpropan-1-amine](/img/structure/B13055246.png)
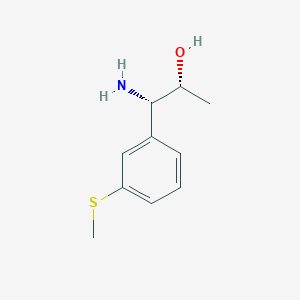
![(1R)-1-[2-Chloro-4-(trifluoromethyl)phenyl]ethane-1,2-diamine](/img/structure/B13055259.png)
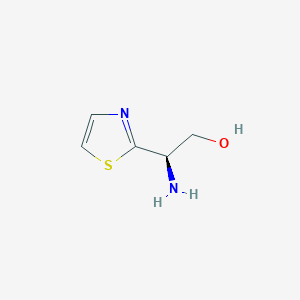
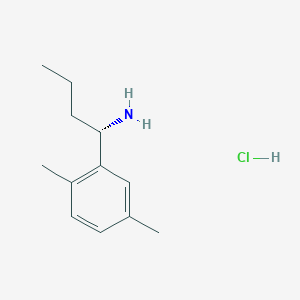
![(3S)-5,6-Difluoro-2,3-dihydrobenzo[B]furan-3-ylamine](/img/structure/B13055287.png)
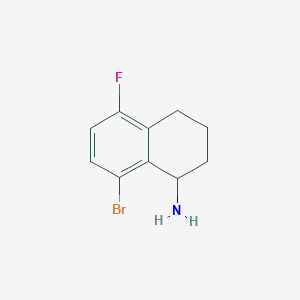
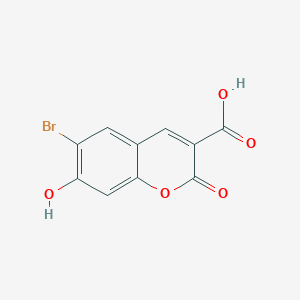
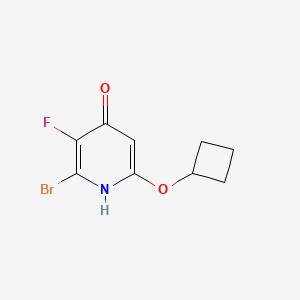
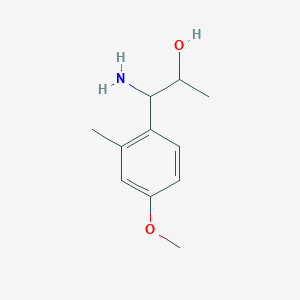
![1-(2-Fluoro-[3,3'-bipyridin]-6-YL)-1H-pyrrolo[2,3-C]pyridine](/img/structure/B13055343.png)
![4-Phenyl-3-azabicyclo[3.1.1]heptan-2-one](/img/structure/B13055350.png)
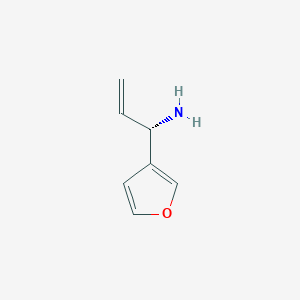
![Benzyl 9-(hydroxymethyl)-2-oxa-7-azaspiro[4.4]nonane-7-carboxylate](/img/structure/B13055358.png)
